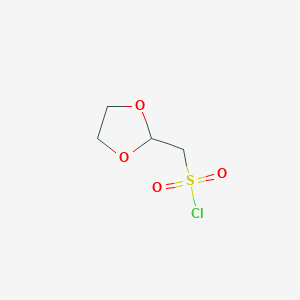
(1,3-Dioxolan-2-yl)methanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxolan-2-yl)methanesulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. It features a 1,3-dioxolane ring attached to a methanesulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methanesulfonylchloride typically involves the reaction of 1,3-dioxolane with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Dioxolan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
(1,3-Dioxolan-2-yl)methanesulfonylchloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (1,3-Dioxolan-2-yl)methanesulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
1,3-Dioxolane: A related compound that lacks the sulfonyl chloride group and is used as a solvent and protecting group in organic synthesis.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions but without the stabilizing 1,3-dioxolane ring.
Uniqueness: (1,3-Dioxolan-2-yl)methanesulfonylchloride is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H7ClO4S |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1,3-dioxolan-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(6,7)3-4-8-1-2-9-4/h4H,1-3H2 |
Clave InChI |
QSJKXPBVVSOYBQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
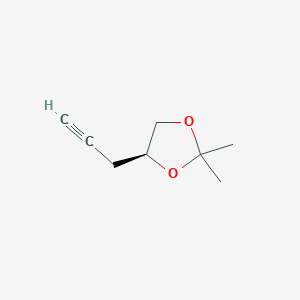
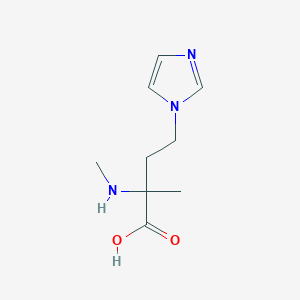

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)



![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
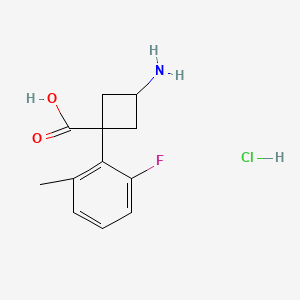
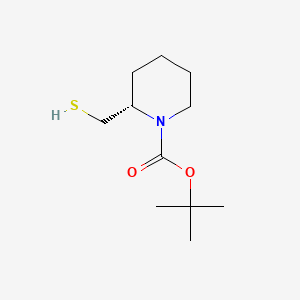
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)

